2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide
CAS No.: 1015539-59-9
Cat. No.: VC11793074
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015539-59-9 |
|---|---|
| Molecular Formula | C19H18ClN3O3S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O3S/c1-13-2-4-14(5-3-13)10-21-17(24)12-27-19-23-22-18(26-19)11-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24) |
| Standard InChI Key | NYUCJOUTBMGOHP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide (CAS No.: 1015539-59-9) is an acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 4-chlorophenoxymethyl group and a sulfanyl linker. The molecular formula is C₁₉H₁₈ClN₃O₃S, with a molecular weight of 403.9 g/mol. The IUPAC name reflects its intricate structure: 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 403.9 g/mol |
| logP (Partition Coefficient) | Estimated ~3.5 (calculated) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.8 Ų |
The presence of the 1,3,4-oxadiazole ring contributes to its planar geometry, while the sulfanyl group enhances solubility in polar solvents . The 4-chlorophenoxy moiety introduces hydrophobicity, influencing membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide typically involves multi-step reactions:
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Formation of the 1,3,4-Oxadiazole Core: Cyclization of a hydrazide intermediate with carbon disulfide under basic conditions yields the oxadiazole ring .
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Substitution at Position 5: The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution or coupling reactions.
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Sulfanyl-Acetamide Conjugation: Thiol-ene "click" chemistry or thioetherification attaches the sulfanyl-acetamide sidechain .
Critical Reaction Conditions
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Piperidine or triethylamine for base-mediated reactions.
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Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanisms
Antibacterial Efficacy
The 1,3,4-oxadiazole scaffold exhibits broad-spectrum antibacterial activity. Compound 6c (a nitro-substituted analog) showed MIC values of 8 µg/mL against Xanthomonas oryzae, outperforming standard drugs like ciprofloxacin . The chlorophenoxy group likely disrupts bacterial membrane integrity, while the acetamide moiety interferes with cell wall synthesis enzymes .
Pharmacological and Agricultural Applications
Drug Discovery
The compound’s structural motifs align with lead candidates in oncology and infectious disease research. Its logP (~3.5) suggests moderate blood-brain barrier permeability, making it viable for CNS-targeted therapies .
Agricultural Fungicides
While primarily studied for pharmaceutical uses, 1,3,4-oxadiazole derivatives also show promise as crop protectants. For instance, patent WO2021255071A1 discloses analogs with fungicidal activity against Rhizoctonia solani . The chlorophenoxy group may inhibit fungal cytochrome P450 enzymes, a mechanism observed in related compounds .
Future Directions
Structural Optimization
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logP Reduction: Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.
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Stereochemical Modifications: Exploring enantiopure forms to enhance target selectivity .
Target Validation
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CRISPR Screening: Identify genetic vulnerabilities to the compound in cancer cell lines.
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Proteomics: Map interaction partners using affinity chromatography-mass spectrometry.
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